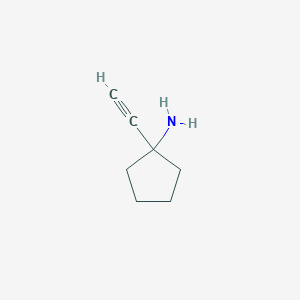

1-Ethynylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7(8)5-3-4-6-7/h1H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTXFYBEKPTOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505073 | |

| Record name | 1-Ethynylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42785-71-7 | |

| Record name | 1-Ethynylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Alkynyl Amines Within Contemporary Synthetic Chemistry

Alkynyl amines, also known as propargylamines, are a pivotal class of organic compounds that have garnered substantial attention in modern synthetic chemistry. Their significance stems from the unique reactivity endowed by the presence of both an alkyne and an amine functional group. This duality allows them to serve as versatile building blocks for the synthesis of a wide array of more complex, biologically relevant molecules. researchgate.net

One of the most powerful methods for synthesizing alkynyl amines is the aldehyde-alkyne-amine (A³) coupling reaction. nih.govacs.org This one-pot, three-component reaction is celebrated for its atom economy and its capacity to generate molecular diversity, making it a valuable tool in medicinal chemistry for creating libraries of compounds for drug discovery. researchgate.netnih.govacs.org The resulting propargylamines are not merely synthetic intermediates; they are crucial scaffolds for constructing nitrogen-containing heterocycles, unnatural amino acids, and various pharmacologically active agents. researchgate.net Furthermore, chiral α-tertiary amines, a category to which substituted alkynyl amines belong, are recognized as attractive structural motifs in natural products and pharmaceutical candidates due to their enhanced stability and potential for unique biological functions. researchgate.net The development of catalytic asymmetric methods to produce these chiral amines is an area of intensive research, highlighting their importance in the synthesis of complex, stereochemically defined molecules. researchgate.net

Overview of Cyclopentane Derived Scaffolds As Privileged Structures in Molecular Design

Cyclopentane (B165970) rings are ubiquitous structural motifs found in a vast number of natural products and biologically active compounds. researchgate.net In molecular design, particularly within medicinal chemistry, scaffolds that can interact with multiple biological targets are termed "privileged structures." While not always considered as such due to perceived synthetic challenges, the cyclopentane framework has proven to be an effective and valuable core scaffold in numerous successful drug discovery programs. researchgate.net

The utility of cyclopentane derivatives lies in their ability to provide a rigid, three-dimensional framework that can be stereochemically controlled to present functional groups in specific spatial orientations. researchgate.net This conformational rigidity is advantageous for optimizing interactions with biological targets. The lipophilic nature of the cyclopentane ring can also enhance membrane permeability, a crucial factor for bioavailability. dergipark.org.tr Research has demonstrated the successful application of cyclopentane-based scaffolds in developing inhibitors for enzymes implicated in diseases like cancer and in creating potent analogs of existing drugs with improved selectivity. nih.govmdpi.com The increasing availability of advanced synthetic methods for the stereocontrolled construction of complex cyclopentane-containing molecules is further solidifying the status of the cyclopentane ring as a privileged scaffold in modern drug discovery. researchgate.net

Current Research Landscape of 1 Ethynylcyclopentan 1 Amine As a Fundamental Core Structure and Synthetic Precursor

Direct Synthetic Approaches to this compound

Direct methods for the synthesis of this compound are of considerable interest as they can potentially offer more efficient routes to the target molecule. These approaches primarily involve the introduction of the amine functionality onto a pre-existing ethynylcyclopentane framework.

Amination Strategies for Cyclopentane-Based Alkynes

The direct amination of C(sp³)–H bonds is a challenging but highly desirable transformation in organic synthesis. Recent advancements have seen the development of enzymatic methods for the primary amination of benzylic and allylic C(sp³)–H bonds. acs.org While not directly demonstrated on 1-ethynylcyclopentane, these new-to-nature enzymes, which utilize a hydroxylamine (B1172632) derivative as the nitrogen source, offer a potential future avenue for the direct synthesis of this compound with high selectivity. acs.org

Another potential strategy involves the hydroamination of the alkyne. However, studies on the hydroamination of similar internal alkynes have shown that the reaction can be inhibited by the formation of vinylidene intermediates, which can deactivate the catalyst. researchgate.net Overcoming this challenge would be crucial for a successful direct amination approach.

A common laboratory-scale synthesis of a related compound, 1-ethenylcyclopentan-1-amine, involves the condensation of cyclopentanone with vinylamine. vulcanchem.com A similar strategy could theoretically be adapted for this compound, potentially through the use of a suitable ethynyl-containing amine equivalent or a multi-component reaction. For instance, the KA2 coupling reaction, which involves a ketone, an amine, and an alkyne, has been shown to be effective for the synthesis of propargylamines. rsc.org Applying this to cyclopentanone, an appropriate amine, and acetylene (B1199291) or a protected version thereof could provide a direct route.

Convergent and Linear Synthetic Routes to the Compound

A potential linear synthesis of this compound could start from cyclopentanone. Reaction with an ethynylating agent would form 1-ethynylcyclopentan-1-ol, which could then be converted to the corresponding amine. This conversion of the alcohol to the amine is a key step.

A convergent approach might involve the separate preparation of an ethynylcyclopentyl electrophile and a suitable nitrogen-containing nucleophile. For example, 1-chloro-1-ethynylcyclopentane, which can be derived from 1-ethynylcyclopentan-1-ol, could be reacted with an amine source. lookchem.com

The choice between a linear and convergent approach depends on the complexity of the fragments and the efficiency of the individual reactions. fiveable.me For a relatively small molecule like this compound, a well-optimized linear sequence may be sufficient.

Synthesis of Closely Related Precursors: 1-Ethynylcyclopentan-1-ol

1-Ethynylcyclopentan-1-ol is a crucial intermediate in the synthesis of this compound and other derivatives. lookchem.comevitachem.com Its synthesis and subsequent functionalization are well-established in organic chemistry.

Established Preparative Methods for 1-Ethynylcyclopentan-1-ol

The most common and established method for the preparation of 1-ethynylcyclopentan-1-ol involves the reaction of cyclopentanone with an acetylide nucleophile. lookchem.comevitachem.comchemsynthesis.com This is a classic example of nucleophilic addition to a carbonyl group.

Table 1: Reagents for the Synthesis of 1-Ethynylcyclopentan-1-ol from Cyclopentanone

| Acetylide Source | Base/Solvent System | Reference |

| Acetylene | Sodium amide in liquid ammonia | lookchem.com |

| Ethynylmagnesium bromide | Diethyl ether or THF | lookchem.com |

| Lithium acetylide | Ethylenediamine complex | lookchem.com |

| Trimethylsilylacetylene | n-Butyllithium followed by deprotection | lookchem.com |

The reaction typically proceeds in good yield and provides a straightforward route to the desired tertiary propargyl alcohol. lookchem.comguidechem.comfishersci.ca

Role of 1-Ethynylcyclopentan-1-ol Derivatives as Feedstocks in Advanced Organic Synthesis

1-Ethynylcyclopentan-1-ol is a versatile building block in organic synthesis. lookchem.comguidechem.com The ethynyl group and the hydroxyl group can be independently or concertedly functionalized to create a wide array of more complex molecules. lookchem.com

The hydroxyl group can be transformed into a leaving group, allowing for nucleophilic substitution to introduce various functionalities, including the amine group for the synthesis of this compound. mountainscholar.org The alkyne moiety can participate in a variety of reactions, including:

Coupling Reactions: Sonogashira coupling with aryl or vinyl halides to form more complex substituted alkynes. nih.gov

Cycloadditions: Participation in [2+2+2] cycloadditions to form aromatic rings.

Hydration: Conversion to the corresponding ketone.

Reduction: Selective reduction to the corresponding alkene or alkane.

Furthermore, 1-ethynylcyclopentan-1-ol and its derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like fragrances and polymers. lookchem.com It has also been used in the formation of luminescent gold(I) and copper(I) acetylide complexes.

Synthetic Strategies for Other Cyclopentyl-Substituted Ethynyl Derivatives

The synthetic principles applied to this compound and its alcohol precursor can be extended to a broader range of cyclopentyl-substituted ethynyl derivatives. These derivatives are of interest for their potential biological activities and material properties. nih.govgoogle.com

The core strategy often involves the functionalization of the ethynylcyclopentane scaffold. For example, cross-coupling reactions, such as the Sonogashira coupling, are widely used to attach various aryl or heteroaryl groups to the ethynyl unit. nih.gov This approach has been utilized in the synthesis of glucopyranosyl-substituted (ethynyl-benzyl)-benzene derivatives. google.com

Furthermore, the cyclopentane ring itself can be substituted. Starting from substituted cyclopentanones, a variety of functionalized 1-ethynylcyclopentanol derivatives can be prepared. These can then be further elaborated using the chemical transformations described previously. The synthesis of donor-acceptor substituted cyclopropanes with ethynyl groups highlights the diverse reactivity of such systems. ethernet.edu.etresearchgate.net

Routes to Ethynylcyclopentane

A primary and industrially relevant method for constructing the ethynylcyclopentane scaffold begins with the ethynylation of cyclopentanone to form 1-ethynylcyclopentan-1-ol. This tertiary alcohol is a crucial intermediate that can be further modified to yield various functionalized cyclopentane derivatives. lookchem.comepo.org

A common laboratory and large-scale approach involves the reaction of cyclopentanone with acetylene in the presence of a strong base. epo.orgevitachem.com A detailed method involves suspending a base like sodium methoxide (B1231860) in a solvent such as tetrahydrofuran (B95107) (THF). The reaction vessel is then pressurized with acetylene gas. Cyclopentanone is added continuously to the mixture under controlled temperature and pressure, leading to the formation of the corresponding alkoxide. A subsequent aqueous workup neutralizes the mixture and yields 1-ethynylcyclopentan-1-ol. epo.org

This reaction is a foundational step, as the resulting 1-ethynylcyclopentan-1-ol serves as a versatile building block for further synthetic transformations. lookchem.com The hydroxyl group can be replaced or modified to introduce other functionalities, including the amine group required for the target compound.

Table 1: Synthesis of 1-Ethynylcyclopentan-1-ol

| Starting Material | Reagents | Solvent | Conditions | Product | Source(s) |

| Cyclopentanone | 1. Sodium methoxide, Acetylene | Tetrahydrofuran (THF) | 10°C, 20 bar pressure, continuous addition over 16h | 1-Ethynylcyclopentan-1-ol | epo.org |

| Cyclopentanone | 1. Base (e.g., Sodium hydride), 2. Ethynylating agent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Inert atmosphere (Nitrogen or Argon) | 1-Ethynylcyclopentan-1-ol | evitachem.com |

Methods for Halogenated Cyclopentyl Intermediates

Halogenated cyclopentyl intermediates are pivotal for introducing the amine group, often via nucleophilic substitution pathways. A direct route to a relevant halogenated precursor involves the conversion of 1-ethynylcyclopentan-1-ol to 1-ethynylcyclopentyl chloride.

One established method for this transformation is the reaction of 1-ethynylcyclopentan-1-ol with a mixture of cuprous chloride (CuCl) and concentrated hydrochloric acid (HCl). core.ac.uk This process effectively substitutes the hydroxyl group with a chlorine atom, yielding the desired 1-ethynylcyclopentyl chloride. The product is typically purified by distillation from a drying agent like potassium carbonate to ensure stability. core.ac.uk This intermediate, possessing both the ethynyl group and a reactive chloride, is primed for subsequent amination reactions.

Alternative strategies for creating halogenated cyclopentyl structures involve the direct halogenation of cyclopentyl ketones. google.comgoogle.com For instance, a cyclopentyl ketone can be reacted with a halogenating agent in a suitable solvent to form a halogenated cyclopentane derivative. google.com This approach provides another pathway to intermediates that can be further elaborated to introduce the necessary ethynyl and amine functionalities.

Table 2: Synthesis of 1-Ethynylcyclopentyl Chloride

| Starting Material | Reagents | Conditions | Product | Yield | Source(s) |

| 1-Ethynylcyclopentan-1-ol | Cuprous chloride, Concentrated hydrochloric acid | Reaction followed by immediate distillation from potassium carbonate | 1-Ethynylcyclopentyl chloride | 55% | core.ac.uk |

Reactions Involving the Terminal Alkyne Moiety

The presence of the ethynyl group, a terminal alkyne, is central to the reactivity of this compound. This functional group readily undergoes addition reactions and coupling processes, providing pathways to more complex molecular architectures.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and versatile click chemistry reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as the ethynyl group in this compound, and an organic azide (B81097) in the presence of a copper(I) catalyst.

The CuAAC reaction is renowned for its broad substrate scope and high efficiency, consistently producing 1,2,3-triazoles in excellent yields. nih.gov The reaction is tolerant of a wide array of functional groups on both the alkyne and azide partners, which contributes to its extensive use in various fields, including medicinal chemistry and material science. nih.govacs.org The formation of the stable triazole ring is a key feature of this transformation. nih.gov

The success of the CuAAC reaction hinges on the catalytic activity of copper(I) species. rsc.org While simple copper(I) salts like copper(I) iodide can be used, they often suffer from instability and poor solubility. nih.govacs.org To overcome these limitations, catalytic systems are often employed where the active Cu(I) species is generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. nih.govacs.org

The use of ligands to stabilize the copper(I) oxidation state has been shown to enhance and modulate the catalyst's reactivity. rsc.org Well-defined copper(I) complexes with various ligand frameworks have been developed to improve catalytic efficiency. acs.org For instance, air-stable copper(I)-halide coordination polymers have demonstrated effectiveness as catalysts. nih.govacs.org Reaction conditions are typically mild, often proceeding at room temperature in a variety of solvents, including mixtures of water and organic solvents like t-butanol, ethanol, methanol, dichloromethane, acetonitrile, and THF. nih.gov

Table 1: Comparison of Catalytic Methods for CuAAC Reactions

| Method | Catalyst Loading | Temperature | Reaction Time | Conversion |

|---|---|---|---|---|

| Method A | 2 mol % | Room Temperature | - | - |

| Method E | 1 mol % | Room Temperature | 1 hour | Complete |

| Method F | 50 ppm | 70 °C | 24 hours | Complete |

This table is based on data for general CuAAC reactions and illustrates the optimization of catalytic protocols. nih.govacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Sustainable Methodologies for CuAAC (e.g., Deep Eutectic Solvents)

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable CuAAC protocols. rsc.org This includes the use of environmentally benign solvents. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. rsc.orgresearchgate.net They are often biodegradable, have low toxicity, and can be derived from natural sources. researchgate.net

Research has shown that CuAAC reactions can be performed efficiently in DESs, such as a mixture of choline (B1196258) chloride and glycerol. nih.gov In some cases, these reactions achieve complete conversion with low catalyst loading (e.g., 1 mol %) in a short time at room temperature. nih.govresearchgate.net Furthermore, the use of DESs can facilitate the recycling of the reaction medium, contributing to a more sustainable process with reduced waste generation, as indicated by a low E-factor. acs.orgresearchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials.

The KA2 coupling is a three-component reaction involving a ketone, an amine, and a terminal alkyne to produce tetrasubstituted propargylamines. In the context of this compound, the molecule itself provides the amine and alkyne functionalities. However, the general KA2 reaction demonstrates the utility of the alkyne group in such transformations. For example, a study on the KA2 coupling of cyclohexanone, N-phenylpiperazine, and various terminal alkynes, including ethynylcyclopentane, showed excellent yields of the corresponding propargylamines. rsc.org This reaction is often catalyzed by copper complexes, and can be performed under solvent-free conditions at elevated temperatures (e.g., 110 °C). rsc.org The efficiency of these reactions highlights the synthetic potential of the alkyne group in multicomponent settings.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions Involving the Amine Moiety

The primary amine group in this compound is a nucleophilic center and can undergo a variety of standard amine reactions, such as acylation, alkylation, and sulfonylation. thieme-connect.com

Acylation: The reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This is a robust and high-yielding transformation.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. However, these reactions can sometimes suffer from over-alkylation, leading to mixtures of products.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. For instance, sulfonylation of primary amines can be achieved in high yield and is a common transformation in medicinal chemistry. nih.gov

The presence of the adjacent ethynyl group can influence the reactivity of the amine, and conversely, the amine functionality can direct or participate in reactions at the alkyne, leading to a rich and complex chemical behavior. acs.orgthieme-connect.com

Amidation and Derivatization Strategies

The primary amine of this compound is readily acylated to form a variety of amides, a common strategy to introduce new functionalities or to incorporate the cyclopentyl-ethynyl motif into larger molecules. This transformation typically proceeds under standard conditions, such as reaction with an acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base.

Beyond simple amidation, the amine serves as a handle for a range of derivatization reactions. For instance, reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry. The alkyne moiety can also be derivatized. For example, Sonogashira coupling of the terminal alkyne with aryl or vinyl halides is a powerful method for carbon-carbon bond formation. nih.gov This reaction is often highly chemoselective, leaving the amine group untouched, especially if the amine is protected or if the reaction is carried out under carefully controlled conditions. nih.gov

| Reagent | Product Type | Reaction |

| Acyl Chloride | Amide | Acylation |

| Sulfonyl Chloride | Sulfonamide | Sulfonylation |

| Aryl Halide (with Pd/Cu catalyst) | Aryl-substituted alkyne | Sonogashira Coupling |

Participation in Nitrogen Heterocycle Synthesis

Propargylamines are exceptionally versatile precursors for the synthesis of nitrogen-containing heterocycles. nih.govacs.orgresearchgate.net this compound is an ideal candidate for such transformations, where the amine and alkyne functionalities can participate in intramolecular or intermolecular cyclization reactions.

A prominent example is the synthesis of substituted pyrroles. researchgate.net Propargylamines can undergo cyclization reactions under various catalytic systems to yield highly functionalized pyrrole (B145914) rings. researchgate.net Similarly, quinoline (B57606) derivatives can be accessed through palladium-catalyzed cyclization of propargylamines with appropriate coupling partners. mdpi.com The reaction conditions can be tuned to favor specific heterocyclic systems, highlighting the synthetic flexibility of this starting material. mdpi.com

Furthermore, reactions with isothiocyanates can lead to the formation of thiazole (B1198619) derivatives. beilstein-journals.org This transformation typically involves the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular cyclization onto the alkyne. beilstein-journals.org

| Reagent/Catalyst | Heterocyclic Product |

| Metal catalysts (e.g., Gold, Palladium) | Substituted Pyrroles |

| Palladium catalysts with appropriate coupling partners | Quinolines |

| Isothiocyanates | Thiazoles |

| Carbon Disulfide | Thiazolidine-2-thiones |

Development of Stereoselective Reaction Pathways

The synthesis of enantiomerically pure propargylamines is of significant interest, particularly for applications in medicinal chemistry. Several stereoselective methods have been developed that could be applied to the synthesis of chiral derivatives of this compound.

One of the most effective strategies involves the use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinyl group. acs.orgbeilstein-journals.orgkcl.ac.uk The addition of a metalated alkyne to a chiral N-tert-butanesulfinyl imine proceeds with high diastereoselectivity, and the auxiliary can be subsequently removed to yield the chiral primary amine. acs.orgnih.gov

Catalytic asymmetric synthesis provides a more atom-economical approach. For example, a tandem iridium-catalyzed hydrosilylation and enantioselective copper-catalyzed alkynylation of amides has been developed to produce α-stereogenic tertiary propargylic amines with good to excellent enantiocontrol. nsf.gov While this method yields a tertiary amine, it showcases a powerful strategy for creating stereocenters adjacent to the alkyne. Another approach is the direct, stereoselective conversion of N-alkylamines to propargylamines using a combination of a Lewis acid and a chiral copper catalyst. nih.gov

| Method | Key Feature | Stereocontrol |

| Chiral Auxiliary (e.g., Ellman's) | Diastereoselective addition to a chiral imine | High diastereoselectivity |

| Tandem Ir/Cu Catalysis | Asymmetric reductive alkynylation of amides | Good to excellent enantioselectivity |

| Lewis Acid/Chiral Cu Catalysis | Stereoselective C-H to C-alkynyl conversion | High enantioselectivity |

Mechanistic Investigations of Reactions Involving 1 Ethynylcyclopentan 1 Amine

Mechanistic Elucidation of Copper-Catalyzed Transformations

Copper catalysis is frequently employed for transformations of terminal alkynes, such as cycloadditions, coupling reactions, and hydroaminations. The presence of the pendant amine in 1-Ethynylcyclopentan-1-amine can significantly influence these reaction pathways.

A fundamental step in many copper-catalyzed reactions of terminal alkynes is the activation of the C-H bond to form a copper-acetylide intermediate. researchgate.net Computational and experimental studies on related systems, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), have indicated that this initial alkyne deprotonation can be the rate-limiting step of the entire catalytic cycle. beilstein-journals.org

| Step | Description | Significance |

|---|---|---|

| Alkyne Coordination | The π-system of the alkyne coordinates to the Cu(I) catalyst. | Primes the alkyne for activation. |

| C-H Deprotonation | Abstraction of the terminal alkyne proton to form a copper-acetylide. | Often the rate-determining step; generates the key reactive intermediate. beilstein-journals.org |

| Substrate Binding/Reaction | The copper-acetylide reacts with the second substrate (e.g., azide (B81097), electrophile). | Formation of the new C-C or C-Heteroatom bond. |

| Product Release | The final product dissociates, regenerating the active catalyst. | Completes the catalytic cycle. |

The cyclopentylamine (B150401) moiety of this compound is not merely a passive substituent. Instead, it can act as an internal, pendant ligand, coordinating to the copper center and influencing the catalyst's activity and stability. In related catalytic systems, polydentate ligands bearing amine side arms have been shown to be crucial for high catalytic activity. nih.gov

This intramolecular coordination can:

Stabilize the Copper Center: The amine can occupy a coordination site on the copper atom, stabilizing reactive intermediates and preventing catalyst decomposition.

Facilitate Proton Transfer: The amine group can act as an internal base or a proton shuttle, assisting in the crucial deprotonation of the alkyne C-H bond.

Create a Dinuclear Environment: The amine can facilitate the formation of dinuclear copper complexes. Mechanistic studies have increasingly pointed to dinuclear copper species as the catalytically active complexes in reactions like CuAAC, rather than mononuclear species. nih.govnih.gov The ability of the substrate itself to promote the formation of such a dinuclear active site can accelerate the reaction.

While many copper-catalyzed reactions are proposed to proceed through various intermediates, their high reactivity often makes isolation and characterization challenging. However, studies on analogous systems have provided significant insight through spectroscopic and crystallographic methods.

In reactions involving both an alkyne and a nitrogen source, copper carbene intermediates can be formed through cyclization. For instance, the cyclization of N-alkynyl formamidines has led to the successful isolation and characterization of stable copper carbene intermediates by X-ray diffraction and 13C NMR spectroscopy. nih.gov These studies confirm the viability of pathways where the copper catalyst promotes an intramolecular nucleophilic attack of the nitrogen onto the activated alkyne.

Furthermore, in the context of cycloadditions, key dinuclear intermediates have been isolated and structurally characterized. These include π,σ-bis(copper) acetylide complexes and 3,5-dimetallated-1,2,3-triazole complexes, which were characterized by single-crystal X-ray diffraction. nih.gov Other research has provided direct evidence for dinuclear copper intermediates through real-time reaction monitoring and isotopic labeling experiments. nih.gov The characterization of copper acetylide (Cu₂C₂) itself as an active species has been achieved using techniques like Raman spectroscopy and X-ray powder diffraction during catalysis. researchgate.netresearchgate.net These characterized species, while not all traditional metallacycles, represent crucial, structurally defined intermediates in the catalytic pathways relevant to this compound.

Mechanistic Pathways in Palladium-Catalyzed Reactions

Palladium catalysts are powerful tools for C-C and C-N bond formation, and this compound is an ideal substrate for cascade reactions that form complex heterocyclic structures.

The general catalytic cycle for palladium-catalyzed cross-coupling and annulation reactions typically involves three main stages: oxidative addition, migratory insertion/transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: A Pd(0) complex reacts with an organic halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

Carbopalladation/Insertion: The alkyne of this compound coordinates to the Pd(II) center. This is followed by migratory insertion, where the aryl group on the palladium migrates to one of the acetylenic carbons, forming a new C-C bond and a vinyl-palladium intermediate.

Intramolecular Amination/Annulation: The pendant amine then attacks the palladium-bound carbon or a coordinated group in an intramolecular fashion, leading to cyclization and the formation of a palladacycle.

Reductive Elimination: The final C-N bond is formed as the cyclic product is eliminated from the metal center, regenerating the active Pd(0) catalyst.

This cascade process allows for the rapid construction of complex fused-ring systems from simple starting materials. vu.nl

| Pathway | Key Steps | Typical Product |

|---|---|---|

| Cross-Coupling (e.g., Sonogashira) | Oxidative Addition, Transmetalation (with Cu-acetylide), Reductive Elimination. | Disubstituted Alkyne. |

| Annulation Cascade | Oxidative Addition, Migratory Insertion, Intramolecular Amination, Reductive Elimination. vu.nl | Fused Heterocycle (e.g., dihydropyrrole derivative). |

The choice of ligand coordinated to the palladium center is critical in controlling the outcome of the reaction, particularly its regioselectivity and stereoselectivity. nih.gov The electronic and steric properties of the ligand directly influence the stability of intermediates and the energy barriers of different reaction pathways.

Steric Bulk: Bulky ligands, such as the monophosphine ligand DavePhos, can favor specific coordination geometries and influence which face of the alkyne or which carbon atom is involved in bond formation. nih.gov This steric hindrance can direct the migratory insertion step, leading to high regioselectivity in annulation reactions.

Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step. nih.gov They also stabilize the catalytically active Pd(0) species.

Chirality: In enantioselective variants, chiral ligands (e.g., Mandyphos) create a chiral environment around the metal center. This allows the catalyst to differentiate between prochiral faces of the substrate or intermediates, leading to the formation of one enantiomer of the product in excess. nih.gov

By carefully selecting the ligand, chemists can steer the palladium-catalyzed reaction of this compound towards a desired structural isomer or stereoisomer, highlighting the modularity and power of this catalytic approach. nih.gov

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry offers powerful tools to elucidate the potential reaction pathways of this compound. Density Functional Theory (DFT) and ab initio methods can be employed to model the molecule's electronic structure and predict its behavior in various chemical transformations.

Frontier Molecular Orbital (FMO) Analysis: A fundamental computational approach involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO would be associated with the π* antibonding orbitals of the ethynyl (B1212043) group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity.

Transition State Theory and Reaction Coordinate Analysis: To investigate specific reactions, such as the addition of the amine to another molecule or reactions involving the alkyne, computational chemists can map out the potential energy surface. By locating transition states and calculating their energies, the activation barriers for different pathways can be determined, allowing for the prediction of the most favorable reaction mechanism. For instance, in a potential intramolecular cyclization reaction, computational models could predict the stereochemical outcome by comparing the energies of different transition state geometries.

Simulated Reaction Conditions: Modern computational methods also allow for the inclusion of solvent effects, which can be crucial in accurately predicting reaction outcomes. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more realistic picture of the reaction environment.

A hypothetical computational study on the addition of a generic electrophile to this compound might involve the parameters outlined in the table below:

| Computational Method | Basis Set | Solvent Model | Property Calculated |

| DFT (B3LYP) | 6-311++G(d,p) | PCM (Acetonitrile) | Transition State Energies |

| MP2 | aug-cc-pVTZ | SMD (Water) | Reaction Enthalpies |

| CCSD(T) | cc-pVQZ | None (Gas Phase) | Electronic Energies |

These calculations would help in understanding the regioselectivity and stereoselectivity of such reactions, providing a theoretical foundation for experimental investigations.

Kinetic Studies and Reaction Progress Analysis

Experimental kinetic studies are essential for validating the predictions made by computational models and for gaining a quantitative understanding of reaction rates. For reactions involving this compound, various techniques can be employed to monitor the reaction progress and determine key kinetic parameters.

Monitoring Techniques: The choice of monitoring technique depends on the specific reaction being studied. For instance, if a reaction leads to a change in the chromophore of the molecule, UV-Vis spectroscopy can be used. If the reaction involves the consumption of the terminal alkyne, the disappearance of its characteristic C-H stretch can be monitored by IR spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for tracking the appearance of products and the disappearance of reactants over time.

Determination of Rate Laws: By systematically varying the concentrations of reactants and monitoring the initial reaction rates, the rate law for a reaction can be established. This provides crucial information about the molecularity of the rate-determining step. For example, in a hypothetical reaction of this compound with an aldehyde to form a propargylamine (B41283), the reaction could be pseudo-first-order with respect to the amine if the aldehyde is present in large excess.

Data Analysis and Mechanistic Insights: The collected kinetic data can be used to determine the rate constants, activation energies, and other thermodynamic parameters of the reaction. This information, when combined with computational results, can provide a comprehensive picture of the reaction mechanism. For example, a large negative entropy of activation would suggest a highly ordered transition state, consistent with a cyclic or bimolecular mechanism.

A representative table of kinetic data for a hypothetical reaction could look as follows:

| Reactant A Concentration (M) | Reactant B Concentration (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.2 x 10-5 |

| 0.2 | 0.1 | 2.4 x 10-5 |

| 0.1 | 0.2 | 1.2 x 10-5 |

This data would suggest that the reaction is first-order with respect to Reactant A and zero-order with respect to Reactant B, providing valuable clues about the reaction mechanism.

Applications of 1 Ethynylcyclopentan 1 Amine As a Building Block in Complex Molecule Synthesis

Synthesis of Advanced Nitrogen-Containing Heterocycles

The presence of both a nucleophilic amine and a reactive alkyne group within the same molecule makes 1-ethynylcyclopentan-1-amine an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

The terminal alkyne functionality of this compound is perfectly suited for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.orgwikipedia.org The resulting triazole ring is a stable, aromatic linker that can connect the cyclopentylamine (B150401) moiety to a wide variety of other molecular fragments, making it a valuable tool in drug discovery, bioconjugation, and materials science. nih.govresearchgate.netnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. nih.gov

The versatility of the CuAAC reaction allows for the generation of a diverse library of triazole derivatives from this compound by reacting it with various organic azides. This modularity is highly advantageous in the search for new bioactive compounds and functional materials.

Table 1: Potential Triazole Derivatives from this compound via CuAAC

| Organic Azide (B81097) (R-N3) | Resulting Triazole Derivative | Potential Application Area |

|---|---|---|

| Benzyl azide | 1-(1-aminocyclopentyl)-4-benzyl-1H-1,2,3-triazole | Medicinal Chemistry |

| Azido-functionalized polymer | Polymer-grafted this compound | Materials Science |

| Fluorescent azide probe | Fluorescently-labeled cyclopentylamine derivative | Chemical Biology |

While this compound is itself a propargylamine (B41283), its primary amine group can be further functionalized to generate more complex secondary and tertiary propargylamines. These reactions, such as N-alkylation or N-acylation, provide intermediates that can undergo subsequent intramolecular cyclization reactions to form a variety of heterocyclic systems. researchgate.netorganic-chemistry.org Propargylamines are versatile building blocks for the synthesis of numerous biologically active compounds, including β-lactams and conformationally restricted peptides. phytojournal.com

For instance, N-acylation of this compound followed by a Sonogashira coupling at the terminal alkyne can introduce a second carbonyl group, setting the stage for the synthesis of oxazoles. wikipedia.org Furthermore, derivatives of this compound can participate in transition metal-catalyzed cyclization reactions to afford substituted quinolines and other fused nitrogen heterocycles.

The structural motifs present in this compound are analogous to precursors used in various classical and modern syntheses of important N-heterocycles like pyrroles and indoles. For example, the Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org By strategically modifying this compound or its reaction partners, it can serve as the amine component in such cyclization reactions. semanticscholar.orgresearchgate.netnih.gov

Similarly, various indole (B1671886) syntheses, such as the Fischer indole synthesis, begin with aryl hydrazines and carbonyl compounds. openmedicinalchemistryjournal.com While not a direct precursor, the amine functionality of this compound can be incorporated into synthetic routes leading to indole derivatives. nih.govorganic-chemistry.org The versatility of this building block allows for its adaptation to numerous synthetic strategies for accessing a wide range of nitrogen-containing heterocycles. beilstein-journals.org

Incorporation into Diverse Polyfunctional Molecular Architectures

The bifunctional nature of this compound, possessing both a primary amine and a terminal alkyne, makes it an excellent building block for the construction of complex, polyfunctional molecules. molport.comamerigoscientific.com These two reactive sites can be addressed orthogonally, allowing for the stepwise introduction of different molecular fragments. This capability is highly valuable in combinatorial chemistry and the synthesis of libraries of compounds for high-throughput screening.

The primary amine can undergo a wide range of reactions, including amide bond formation, reductive amination, and sulfonylation, to introduce diverse substituents. Simultaneously or sequentially, the terminal alkyne can be utilized in reactions such as Sonogashira coupling, click chemistry, or metal-catalyzed cyclizations. This dual reactivity enables the creation of intricate molecular scaffolds with multiple points of diversification.

Role in Radiopharmaceutical Synthesis and Precursor Development

The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) is a crucial area of research in medical diagnostics. nih.govresearchgate.net PET tracers often incorporate short-lived positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govopenmedscience.com The molecular framework of this compound presents several opportunities for the development of new PET imaging agents.

Contributions to Scaffold Diversity within Academic Medicinal Chemistry Research Programs

In medicinal chemistry, scaffold diversity is essential for the exploration of new chemical space and the discovery of novel drug candidates. This compound provides a unique and rigid three-dimensional scaffold that can be extensively decorated to generate libraries of diverse small molecules. nih.govrsc.org The cyclopentyl core offers a defined spatial arrangement of the amine and ethynyl (B1212043) functionalities, which can be exploited to probe interactions with biological targets.

The ability to independently modify the amine and alkyne groups allows for the systematic variation of substituents, leading to a comprehensive structure-activity relationship (SAR) study. This systematic approach is a cornerstone of modern drug discovery.

Table 2: Potential Scaffold Modifications of this compound for Library Synthesis

| Modification at Amine Group | Modification at Alkyne Group | Resulting Scaffold Type |

|---|---|---|

| Acylation with various carboxylic acids | CuAAC with substituted azides | Substituted Triazolyl Cyclopentyl Amides |

| Reductive amination with aldehydes/ketones | Sonogashira coupling with aryl halides | Arylalkynyl Cyclopentyl Secondary/Tertiary Amines |

| Sulfonylation with sulfonyl chlorides | Hydration to form a ketone | Ketone-functionalized Cyclopentyl Sulfonamides |

Future Research Directions and Unexplored Reactivities

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of propargylamines, including 1-Ethynylcyclopentan-1-amine, often relies on catalytic methods. nih.govphytojournal.com Future research will likely focus on the development of more efficient and selective catalytic systems for its synthesis. A key area of exploration will be the design of catalysts that can achieve high yields under milder conditions, with greater atom economy.

Current research on propargylamine (B41283) synthesis often employs transition metal catalysts, such as copper, gold, and ruthenium. nih.govmdpi.com For this compound, novel catalytic systems could involve:

Bifunctional Catalysts: Catalysts that can activate both the alkyne and the amine precursor could streamline the synthesis. For instance, a metal center could activate the alkyne while a basic ligand activates the amine.

Nanocatalysts: The use of metal nanoparticles as catalysts could offer high reactivity and selectivity, along with the potential for catalyst recycling, contributing to greener synthetic protocols. nih.gov

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions and could offer a sustainable approach to the synthesis of this compound. scispace.com Dual catalytic systems combining a photoredox catalyst with a metal catalyst could enable novel reaction pathways. scispace.com

| Catalyst Type | Potential Advantages for this compound Synthesis |

| Bifunctional Catalysts | Increased reaction efficiency and selectivity through simultaneous activation of multiple reactants. |

| Nanocatalysts | High catalytic activity, potential for recyclability, and improved sustainability. |

| Photoredox Catalysts | Use of light as a renewable energy source, enabling mild reaction conditions and novel transformations. |

Exploration of Unprecedented Reaction Pathways and Cascade Transformations

The presence of both a nucleophilic amine and an electrophilic alkyne in this compound opens the door to a wide range of unexplored reaction pathways, particularly cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly desirable for their efficiency in building molecular complexity. baranlab.org

Potential unexplored cascade reactions involving this compound could include:

Intramolecular Cyclizations: The amine group could act as an internal nucleophile, attacking the alkyne to form cyclic structures. This could be triggered by a suitable catalyst or reaction conditions.

Multi-component Reactions: this compound could serve as a key building block in multi-component reactions, where three or more reactants combine in a single step to form a complex product. nih.gov This approach is highly valued in drug discovery for rapidly generating libraries of diverse molecules. nih.gov

Alder-Ene Type Reactions: The alkyne moiety could participate in Alder-ene reactions, leading to the formation of more complex carbocyclic or heterocyclic systems. nih.gov

Advancements in Asymmetric Synthesis Utilizing the Compound's Chirality Potential

This compound possesses a stereocenter at the C1 position of the cyclopentane (B165970) ring, making it a chiral molecule. The development of methods for its asymmetric synthesis is a crucial area for future research, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Future advancements in the asymmetric synthesis of this compound could be achieved through:

Chiral Brønsted Acid Catalysis: The use of chiral Brønsted acids to catalyze the addition of nucleophiles to imines is a powerful strategy for synthesizing chiral amines. nih.gov This approach could be adapted for the enantioselective synthesis of this compound.

Enantioselective Alkynylation of Imines: The addition of an ethynyl (B1212043) group to a chiral imine precursor, or the use of a chiral catalyst to control the stereochemistry of the addition to an achiral imine, are established methods for synthesizing chiral propargylamines. nih.govresearchgate.net Further development of highly enantioselective catalysts for this transformation would be beneficial.

Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, have proven effective in a wide range of asymmetric transformations and could be applied to the synthesis of enantiomerically pure this compound. acs.org

| Asymmetric Synthesis Strategy | Key Features and Potential for this compound |

| Chiral Brønsted Acid Catalysis | Metal-free, environmentally friendly approach for creating stereocenters. |

| Enantioselective Alkynylation of Imines | Direct method to install both the ethynyl and amine groups with stereocontrol. |

| Organocatalysis | Broad applicability and potential for high enantioselectivity using small organic molecules as catalysts. |

Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. nih.govalmacgroup.com The integration of the synthesis of this compound into continuous flow systems represents a significant future research direction.

Key aspects of this research would involve:

Reactor Design: Developing optimized reactor designs, such as microreactors or packed-bed reactors, to handle the specific requirements of the synthetic route to this compound.

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, flow rate, and catalyst loading to maximize yield and purity in a continuous setup.

Telescoped Synthesis: Designing multi-step continuous flow processes where intermediates are not isolated, leading to a more efficient and streamlined synthesis. nih.gov

Theoretical Predictions Guiding the Discovery of New Chemical Reactivities

Computational chemistry and theoretical studies can play a pivotal role in predicting and understanding the reactivity of this compound. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms, predict reaction outcomes, and guide the design of new experiments.

Future theoretical research on this compound could focus on:

Reaction Mechanism Elucidation: Using computational methods to investigate the detailed mechanisms of potential reactions, such as cycloadditions or cascade transformations, to understand the factors that control selectivity.

Catalyst Design: Theoretically screening potential catalysts to identify promising candidates with high activity and selectivity for the synthesis of this compound.

Predicting Unexplored Reactivity: Computational studies can predict novel reaction pathways that may not be intuitively obvious, thereby opening up new avenues for the application of this compound. frontiersin.org

Q & A

Q. What are the standard synthetic routes for 1-Ethynylcyclopentan-1-amine, and how can their efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves alkyne functionalization of cyclopentanone precursors followed by reductive amination. A common approach utilizes Sonogashira coupling to introduce the ethynyl group, with subsequent ammonia or amine-based reduction. Optimization can be achieved by:

- Screening palladium/copper catalytic systems for improved coupling yields .

- Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates and minimize side reactions .

- Monitoring reaction progress via TLC or GC-MS to terminate reactions at optimal conversion points .

Reproducibility requires detailed documentation of solvent purity, catalyst loading, and temperature gradients, as outlined in experimental reporting standards .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : A singlet (~2.1 ppm) for the cyclopentyl methylene protons adjacent to the amine, and a triplet for the ethynyl proton (~1.8 ppm) .

- ¹³C NMR : A signal at ~70 ppm for the sp-hybridized ethynyl carbon and ~45 ppm for the cyclopentyl carbons .

- IR Spectroscopy : A sharp peak at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 123 (C₇H₉N⁺) with fragmentation patterns indicating cyclopentane ring cleavage .

Ensure instrument calibration and use internal standards (e.g., TMS) for accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as amines can release volatile byproducts .

- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic residues before disposal .

- Emergency Response : Immediate rinsing with water for skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound’s ethynyl group under varying catalytic conditions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from:

- Ligand Effects : Bulky ligands (e.g., PPh₃) may sterically hinder ethynyl group activation .

- Solvent Polarity : Polar aprotic solvents stabilize transition states in Sonogashira coupling but may deactivate catalysts .

To resolve contradictions: - Conduct controlled experiments with systematic variation of ligands, solvents, and temperatures .

- Use DFT calculations to model transition states and identify rate-limiting steps .

- Cross-validate findings with independent kinetic studies .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic applications?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like AI-driven synthesis planners (e.g., Pistachio, Reaxys) can propose one-step routes by prioritizing ethynyl-amine bond disconnections .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects on reaction pathways (e.g., water vs. DMSO) to predict regioselectivity .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopentane ring .

Validate computational predictions with experimental kinetic data and spectroscopic monitoring .

Q. How can researchers design experiments to probe the stereoelectronic effects of this compound’s ethynyl group on its biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., phenyl, methyl) on the ethynyl group and test receptor binding affinity .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to map interaction sites .

- Electrophysiology : Measure ion channel modulation in neuronal cells using patch-clamp techniques .

Statistical analysis (e.g., ANOVA) is essential to distinguish steric vs. electronic contributions .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.